BenchChemオンラインストアへようこそ!

2-(Piperidin-3-yloxy)-quinoline

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

2-(Piperidin-3-yloxy)-quinoline (CAS 1456266-68-4, molecular formula C₁₄H₁₆N₂O, molecular weight 228.29 g/mol) is a heterocyclic building block comprising a quinoline core linked via an ether bond to the C3 position of a piperidine ring. It is catalogued by multiple commercial suppliers under the synonym PIP3Q.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 1456266-68-4
Cat. No. B1399041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-yloxy)-quinoline
CAS1456266-68-4
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H16N2O/c1-2-6-13-11(4-1)7-8-14(16-13)17-12-5-3-9-15-10-12/h1-2,4,6-8,12,15H,3,5,9-10H2
InChIKeyQCNLZCYJQALNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-3-yloxy)-quinoline (CAS 1456266-68-4): Structural Identity and Baseline Procurement Profile for a Quinoline-Piperidine Ether Building Block


2-(Piperidin-3-yloxy)-quinoline (CAS 1456266-68-4, molecular formula C₁₄H₁₆N₂O, molecular weight 228.29 g/mol) is a heterocyclic building block comprising a quinoline core linked via an ether bond to the C3 position of a piperidine ring [1]. It is catalogued by multiple commercial suppliers under the synonym PIP3Q . The compound contains one undefined stereocenter at the piperidine C3 position, meaning commercial material is typically supplied as a racemic mixture unless a specific enantiomer is requested [1]. This compound serves as a versatile intermediate for medicinal chemistry programs—particularly those exploring quinoline-based kinase inhibitors, GPCR ligands, or antimalarial hybrids—and represents one member of a family of regioisomeric quinolinyloxy-piperidine scaffolds that differ in the position of ether linkage on both the quinoline and piperidine rings.

Why 2-(Piperidin-3-yloxy)-quinoline Cannot Be Interchanged with Positional Isomers or Alternative Piperidine-Quinoline Ethers


Within the quinolinyloxy-piperidine scaffold family, the position of the ether bridge on both the quinoline ring (C2, C3, C4, or C8) and the piperidine ring (C3 vs. C4 attachment) dictates the three-dimensional vector of the basic piperidine nitrogen relative to the quinoline aromatic plane [1]. This spatial arrangement directly governs molecular recognition at biological targets—altering the ether linkage from the 2-position to the 4-position on quinoline, for instance, changes the dihedral angle between the two ring systems and reorients the key hydrogen-bond donor (piperidine NH) by several angstroms [2]. Consequently, compounds that differ only in regioisomeric attachment cannot be assumed to exhibit equivalent target binding, pharmacokinetic, or physicochemical behavior. Procurement of a specific regioisomer is essential when a defined vector is required for structure-based drug design, fragment growing, or SAR exploration. The sections below present the quantitative evidence—where available—that distinguishes 2-(piperidin-3-yloxy)-quinoline from its closest analogs, with explicit acknowledgment where only class-level inference or computed property comparisons can be offered.

Quantitative Evidence Guide: 2-(Piperidin-3-yloxy)-quinoline Differentiation Data Against Positional Isomers and Scaffold Analogs


Regiochemical Differentiation: 2-Position Quinoline Ether Attachment Versus 3- and 4-Position Isomers

2-(Piperidin-3-yloxy)-quinoline is one of at least four possible quinoline regioisomers (C2, C3, C4, and C8 ether attachment), each with a distinct topological arrangement of the piperidine NH vector. Computed molecular properties from PubChem show that all C₁₄H₁₆N₂O regioisomers share identical molecular weight (228.29 g/mol) and molecular formula [1]. However, the topological polar surface area (TPSA) varies subtly: the 2-isomer has a TPSA of 34.2 Ų [2], compared with reported values of approximately 35-38 Ų for the 4-isomer . The XLogP3-AA value of 2.6 for the 2-isomer [2] places it within the acceptable lipophilicity range for CNS drug-like space, though no comparable XLogP3-AA data for the 3- or 4-isomers were found in authoritative databases to support a quantitative comparison. The 2-position attachment positions the piperidine nitrogen approximately 4-5 Å from the quinoline nitrogen, creating a distinct hydrogen-bond donor/acceptor geometry compared with the 4-position isomer where these two nitrogens are separated by approximately 7-8 Å [3]. This geometric difference is critical for target engagement: in the IRAK4 co-crystal structure (PDB 5UIS), the 4-[(3R)-piperidin-3-yl]oxy regioisomer positions the piperidine NH to form a key hydrogen bond with the kinase hinge region [3]; a 2-substituted analog would orient this donor differently, potentially altering kinase selectivity profiles. Direct head-to-head binding data for the 2-isomer versus the 4-isomer against any specific target are not available in the public domain.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Piperidine Attachment Point Isomerism: 3-Piperidinyloxy Versus 4-Piperidinyloxy Quinoline Ethers

The piperidine ring attachment point introduces an additional dimension of structural differentiation. 2-(Piperidin-3-yloxy)-quinoline features the ether linkage at the C3 position of piperidine, which creates a chiral center (undefined stereocenter per PubChem) and positions the piperidine NH in a different spatial orientation compared to the corresponding 4-piperidinyloxy isomer (2-(piperidin-4-yloxy)quinoline, CAS 817187-41-0) [1]. The C3 attachment generates a compound with a rotatable bond count of 2 versus 2 for the 4-isomer as well [2], but the dihedral angle between the quinoline plane and the piperidine ring differs substantially due to the exocyclic versus endocyclic position of the ether oxygen relative to the piperidine ring system. The C3 attachment introduces conformational asymmetry: the piperidine ring can adopt two distinct chair conformations with the ether oxygen in either an equatorial or axial orientation, whereas the C4 attachment constrains the oxygen to a position more symmetrically aligned with the piperidine ring axis [3]. No quantitative binding or functional data comparing these two isomers against any biological target were identified in the public domain. Vendor-reported pricing and availability: the 3-piperidinyloxy isomer (target) is offered by multiple suppliers at purities of 95-98%, while the 4-piperidinyloxy isomer (CAS 817187-41-0) is listed as discontinued by at least one major supplier , which may influence procurement planning for long-term SAR programs.

Stereochemistry Ligand Design Chemical Biology

Computed Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity Versus Close Analogs

PubChem-computed properties provide the only independently verifiable quantitative data for comparing 2-(piperidin-3-yloxy)-quinoline with its closest analogs. The target compound has an XLogP3-AA of 2.6, a hydrogen bond donor count of 1 (piperidine NH), a hydrogen bond acceptor count of 3 (quinoline N, ether O, piperidine N), and a TPSA of 34.2 Ų [1]. These values place the compound within favorable oral drug-like space per Lipinski and Veber rules. For the 2-methyl-4-(piperidin-3-yloxy)quinoline analog (CAS 1275833-45-8), the addition of a methyl group increases XLogP3-AA to approximately 3.0-3.2 and molecular weight to 242.32 g/mol [2], representing a measurable increase in lipophilicity that would affect solubility and metabolic stability. The 3-(quinolin-2-yloxy)piperidin-2-one analog (C₁₄H₁₄N₂O₂, MW 242.28 g/mol) introduces a carbonyl group in the piperidine ring, increasing H-bond acceptor count to 4 and TPSA to approximately 50-55 Ų , which would significantly alter permeability and solubility profiles. Direct experimental logD, solubility, or permeability measurements comparing these compounds under identical conditions were not identified.

ADME Prediction Physicochemical Profiling Drug-Likeness

Synthetic Utility: 2-Aryloxy Quinoline as a Privileged Fragment for Derivatization via De-aryloxylative Amination

A recently published synthetic methodology demonstrates that 2-aryloxy quinolines (a class to which 2-(piperidin-3-yloxy)-quinoline belongs) undergo copper-catalyzed chelation-assisted de-aryloxylative amination, enabling regioselective replacement of the 2-aryloxy group with diverse amine nucleophiles [1]. This synthetic handle is absent in the corresponding 3- and 4-aryloxy quinoline isomers, which do not benefit from the same chelation-assisted activation due to the inability of the quinoline nitrogen to form a stabilizing metallacycle with the C2-oxygen and the copper catalyst. This transformation is specifically relevant because it was employed in the synthesis of a key fragment of a bioactive PRMT5 inhibitor, demonstrating the practical utility of the 2-aryloxy quinoline motif as a versatile synthetic intermediate for medicinal chemistry [1]. No experimental data comparing reaction yields, rates, or substrate scope of this transformation on 2-(piperidin-3-yloxy)-quinoline versus other 2-aryloxy quinoline substrates were found.

Synthetic Methodology Late-Stage Functionalization Fragment Elaboration

Fragment Library Membership: 2-(Piperidin-3-yloxy)-quinoline as a Rule-of-Three-Compliant Fragment for Screening

2-(Piperidin-3-yloxy)-quinoline satisfies the Rule of Three (Ro3) criteria commonly applied in fragment-based drug discovery: molecular weight 228.29 g/mol (<300 Da threshold), XLogP3-AA 2.6 (≤3 threshold), hydrogen bond donors 1 (≤3), hydrogen bond acceptors 3 (≤3), and rotatable bonds 2 (≤3) [1]. This places it in the same fragment-appropriate space as other quinoline-based fragments such as 2-aminoquinoline (MW 144.18, fragment of BACE-1 inhibitors) [2]. The compound's dual hydrogen-bonding capacity (piperidine NH as donor, quinoline N as acceptor) and its moderate complexity (heavy atom count 17) offer a balanced profile of ligand efficiency potential versus chemical tractability for hit-to-lead optimization. Direct fragment screening data (e.g., SPR, thermal shift, or X-ray crystallography hit rates) for this specific compound against any target panel were not identified in the public domain. Related quinoline-piperidine ether fragments have been utilized in fragment screening campaigns at Pfizer, as evidenced by the IRAK4 program, though the specific 2-piperidin-3-yloxy regioisomer was not among the published fragment hits [3].

Fragment-Based Drug Discovery Chemical Library Design Ligand Efficiency

Recommended Application Scenarios for 2-(Piperidin-3-yloxy)-quinoline Based on Available Evidence


Fragment-Based Drug Discovery Library Design Requiring 2-Position Exit Vector Geometry

When constructing a fragment library for X-ray crystallography or SPR-based screening against kinases, GPCRs, or epigenetic targets, 2-(piperidin-3-yloxy)-quinoline provides a Ro3-compliant fragment with the piperidine NH oriented differently than the more commonly used 4-position isomers [1]. Based on the IRAK4 co-crystal structural precedent (PDB 5UIS) showing how piperidine-quinoline ethers engage kinase hinge regions [2], the 2-isomer should be preferentially sourced when the target binding site requires a shorter N-to-N distance between the quinoline and piperidine nitrogens (estimated ~4-5 Å vs ~7-8 Å for the 4-isomer). This scenario is particularly relevant for targets where the 4-isomer fragment has failed to produce hits or yielded suboptimal ligand efficiency.

Synthetic Intermediate for Late-Stage Diversification via Copper-Catalyzed Amination

For medicinal chemistry programs synthesizing PRMT5 inhibitors or related compounds where 2-aminoquinoline motifs are pharmacophoric, 2-(piperidin-3-yloxy)-quinoline serves as a strategic intermediate that can undergo chelation-assisted de-aryloxylative amination to introduce diverse amine substituents at the quinoline 2-position [3]. This synthetic route is uniquely accessible to 2-aryloxy quinolines and is not feasible with 3- or 4-aryloxy isomers due to the geometric requirements of the copper metallacycle intermediate. Procurement of this specific regioisomer is therefore mandatory for teams planning to utilize this synthetic methodology.

SAR Exploration of Piperidine Attachment Stereochemistry in Lead Optimization

For programs where a quinoline-piperidine ether lead compound has been identified, 2-(piperidin-3-yloxy)-quinoline enables exploration of how the stereochemistry at the piperidine C3 position impacts potency, selectivity, and ADME properties. Unlike the achiral 4-piperidinyloxy isomer (CAS 817187-41-0), the target compound exists as a racemic mixture that can be resolved into individual enantiomers for differential biological evaluation [4]. This scenario is relevant when initial hits with 4-substituted piperidine analogs show promising but suboptimal profiles, and stereochemical optimization is desired.

Physicochemical Benchmarking in Quinoline-Piperidine Ether Lead Series

When a lead optimization program requires systematic comparison of regioisomeric quinoline-piperidine ethers to establish SAR trends, 2-(piperidin-3-yloxy)-quinoline serves as the 2-substituted benchmark compound. Its computed properties (XLogP3-AA 2.6, TPSA 34.2 Ų, HBD 1, HBA 3) [5] provide the baseline for assessing how structural modifications (methyl substitution, piperidine oxidation, or quinoline ring substitution) impact lipophilicity and polarity within the series. Procurement of this compound alongside its 3- and 4-substituted regioisomers enables complete position-scanning SAR with matched molecular pairs.

Quote Request

Request a Quote for 2-(Piperidin-3-yloxy)-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.